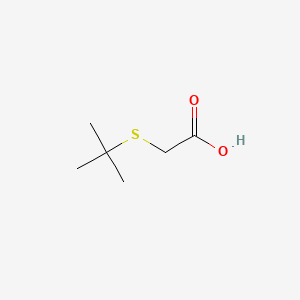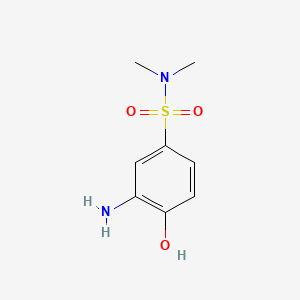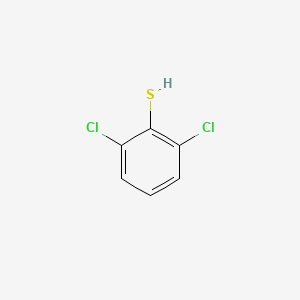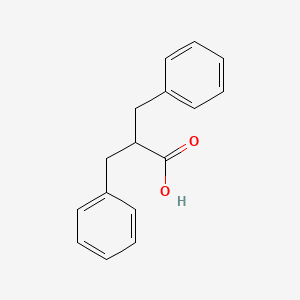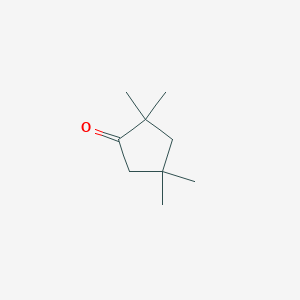
2,2,4,4-Tetramethylcyclopentanon
Übersicht
Beschreibung
2,2,4,4-Tetramethylcyclopentanone, also known as TMC, is an organic compound composed of a cyclic five-membered ring of four carbon atoms and one oxygen atom. It is a colorless liquid with a sweet, floral odor and is highly soluble in many organic solvents. TMC is an important intermediate in the synthesis of many compounds, including pharmaceuticals, agrochemicals, and fragrances. It is also used as a reagent in organic synthesis and as a catalyst in many reactions.
Wissenschaftliche Forschungsanwendungen
Organische nichtlineare optische Materialien
Die Derivate der Verbindung, wie z. B. 2,2′,4,4′-Tetrahydroxybenzophenon, wurden auf ihr Potenzial für nichtlineare optische Anwendungen untersucht. Diese Materialien sind entscheidend für die Frequenzumwandlung von Hochleistungslasern, die optische Datenspeicherung und Hochgeschwindigkeits-Lichtwellensysteme . Die Fähigkeit, Einkristalle zu züchten, die für diese Anwendungen geeignet sind, macht TMCP-Derivate für die Optoelektronik wertvoll.
Materialien mit niedriger Dielektrizitätskonstante
In der Mikroelektronik werden Materialien mit niedriger Dielektrizitätskonstante für mehrstufige Verbindungsleitungen gesucht. TMCP-Derivate können dazu beitragen, den Stromverbrauch und die Übersprechen zwischen Verbindungsleitungen zu reduzieren, was für die Weiterentwicklung von Ultra-Large-Scale-Integrated Circuits unerlässlich ist .
Medizinische Anwendungen
TMCP-Derivate weisen gute biologische Eigenschaften auf, wodurch sie für medizinische Anwendungen geeignet sind. Ihre Biokompatibilität ermöglicht ihren Einsatz in verschiedenen medizinischen Geräten und Implantaten .
Hochschlagzähe amorphe Polymere
TMCP wird zur Herstellung von hochschlagzähen, amorphen Terephthalat-Copolyestern verwendet. Diese Materialien zeichnen sich durch hervorragende thermische Eigenschaften, UV-Stabilität, optische Klarheit und geringe Farbigkeit aus. Sie sind aufgrund ihrer hohen Schlagzähigkeit und guten, intrinsischen Beständigkeit gegen Vergilbung unter UV-Strahlung besonders wertvoll in technischen Thermoplasten .
Synthese fortschrittlicher Materialien
TMCP dient als Vorstufe zur Synthese fortschrittlicher Materialien mit spezifischen Eigenschaften. Beispielsweise kann die Synthese von Copolyestern mit TMCP zu Materialien führen, die ein Gleichgewicht zwischen Steifigkeit und Flexibilität aufweisen, was für die Herstellung von dauerhaften und widerstandsfähigen Produkten von Vorteil ist .
Safety and Hazards
The safety data sheet for 2,2,4,4-Tetramethylcyclopentanone indicates that it is a flammable liquid and vapor . It should be kept away from heat, sparks, open flames, and hot surfaces . In case of skin contact, contaminated clothing should be removed immediately and the skin should be rinsed with water .
Wirkmechanismus
Mode of Action
The mode of action of 2,2,4,4-Tetramethylcyclopentanone is currently unknown due to the lack of research data . The interaction of this compound with its potential targets and the resulting changes remain to be discovered.
Pharmacokinetics
These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of 2,2,4,4-Tetramethylcyclopentanone’s action are currently unknown due to the lack of research data .
Eigenschaften
IUPAC Name |
2,2,4,4-tetramethylcyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-8(2)5-7(10)9(3,4)6-8/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDORIKSLMUURSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(C1)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196989 | |
| Record name | 2,2,4,4-Tetramethylcyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4694-11-5 | |
| Record name | 2,2,4,4-Tetramethylcyclopentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4694-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,4,4-Tetramethylcyclopentan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004694115 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2,4,4-Tetramethylcyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,4,4-tetramethylcyclopentan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.867 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2,4,4-Tetramethylcyclopentanone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BLV27DDC35 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




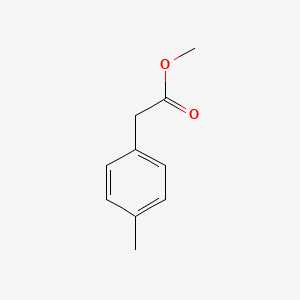
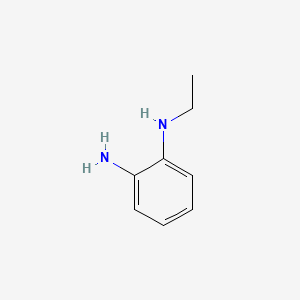
![1-[3-(Trimethoxysilyl)propyl]urea](/img/structure/B1293870.png)
